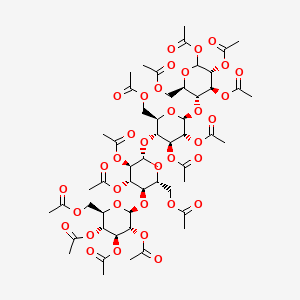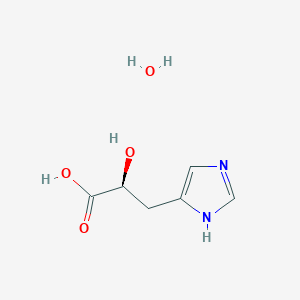
N-乙酰基-3-碘-L-酪氨酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-3-iodo-L-tyrosine Amide is a compound with the molecular formula C11H13IN2O3 and a molecular weight of 348.14 g/mol . It is a derivative of tyrosine, an amino acid, and is characterized by the presence of an iodine atom at the 3-position of the aromatic ring and an acetyl group at the amino terminus . This compound is primarily used in proteomics research .
科学研究应用
N-Acetyl-3-iodo-L-tyrosine Amide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving protein modification and labeling.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-iodo-L-tyrosine Amide typically involves the iodination of N-Acetyl-L-tyrosine followed by amidation. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium . The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality .
化学反应分析
Types of Reactions
N-Acetyl-3-iodo-L-tyrosine Amide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of N-Acetyl-L-tyrosine Amide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: N-Acetyl-L-tyrosine Amide.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N-Acetyl-3-iodo-L-tyrosine Amide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The acetyl group can enhance the compound’s stability and bioavailability . The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
相似化合物的比较
Similar Compounds
N-Acetyl-L-tyrosine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
3-Iodo-L-tyrosine: Lacks the acetyl group, which can affect its stability and bioavailability.
N-Acetyl-3-chloro-L-tyrosine Amide: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
N-Acetyl-3-iodo-L-tyrosine Amide is unique due to the presence of both the iodine atom and the acetyl group, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in halogen bonding and substitution reactions, while the acetyl group improves its stability and bioavailability .
属性
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O3/c1-6(15)14-9(11(13)17)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5H2,1H3,(H2,13,17)(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEJPQQOBNMRHS-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
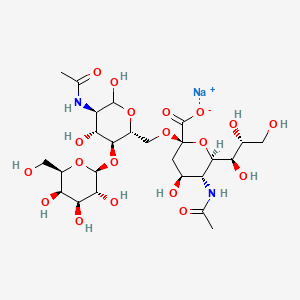
![(2R,4S,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561643.png)
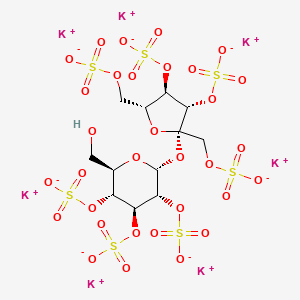
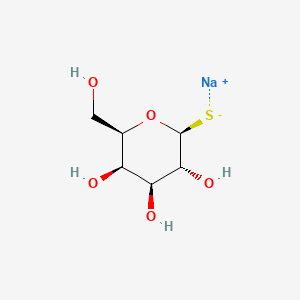
![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)
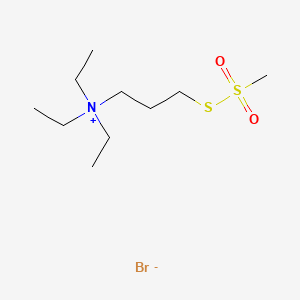
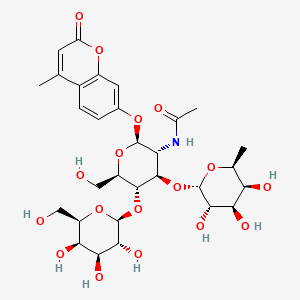
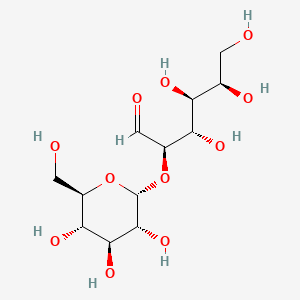
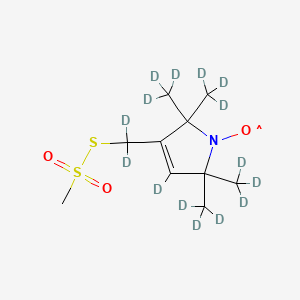
![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)
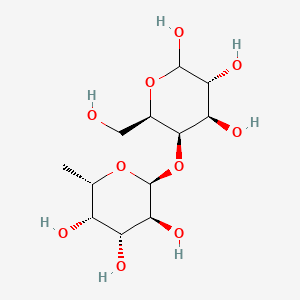
![[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B561660.png)
